molecular formula C5H4N4 B6615358 1H-pyrazolo[4,3-c]pyridazine CAS No. 36874-06-3

1H-pyrazolo[4,3-c]pyridazine

Cat. No. B6615358
CAS RN: 36874-06-3
M. Wt: 120.11 g/mol
InChI Key: NMEPLWZDUIIAAC-UHFFFAOYSA-N
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Description

1H-pyrazolo[4,3-c]pyridazine is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of 1H-pyrazolo[4,3-c]pyridazine involves several methods. One common method is the Friedländer condensation . Another method involves starting from both a preformed pyrazole or pyridine . Other methods include protection-group and N-alkylation reactions, tandem borylation and Suzuki–Miyaura cross-coupling reactions, Pd-catalysed Buchwald–Hartwig amination, and selective metalation with TMPMgCl .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[4,3-c]pyridazine is characterized by the fusion of a pyrazole and a pyridine ring . The structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[4,3-c]pyridazine are diverse. For instance, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .

Scientific Research Applications

Pyrazolo[4,3-c]pyridazines belong to a group of bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exhibit two isomeric structures : Pyrazolo[4,3-c]pyridazines belong to a group of bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exhibit two isomeric structures: 1H-pyrazolo[4,3-c]pyridines (1) and 2H-pyrazolo[4,3-c]pyridines (2) (Figure 1). These compounds have attracted significant interest due to their resemblance to purine bases like adenine and guanine .

!Figure 1

Synthesis

Various synthetic methods are employed to obtain pyrazolo[4,3-c]pyridazines. Researchers start from either a preformed pyrazole or pyridine. The substituents at positions N1, C3, C4, C5, and C6 play a crucial role in their synthesis. Notably, over 300,000 structures of 1H-pyrazolo[4,3-c]pyridines have been described in the literature, with more than 5,500 references (including 2,400 patents) to date .

a. Medicinal Chemistry: 1H-pyrazolo[4,3-c]pyridines have been investigated for their biological activity. Researchers explore their potential as:

b. Fluorescent Probes: These heterocycles serve as fluorescent probes in cellular imaging studies. Their unique properties make them valuable tools for visualizing biological processes.

c. Structural Units in Polymers: Researchers incorporate pyrazolo[4,3-c]pyridazines into polymer structures. These compounds contribute to the design of functional materials.

Agricultural Applications

Pyrazolo[4,3-c]pyridazines also play a role in agriculture. Some derivatives are used as herbicides, including credazine, pyridafol, and chloridazon .

Mechanism of Action

Target of Action

Pyrazolo-pyridine derivatives have been known to interact with a variety of biological targets due to their structural similarity with purine bases adenine and guanine .

Mode of Action

It’s known that the compound can exist in two possible tautomeric forms: the 1h- and 2h-isomers . The 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 . This tautomeric diversity could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The compound can be selectively functionalized at multiple positions (n1, n2, c3, c5, and c7) through various chemical reactions . This allows for a diverse range of biological activities and interactions with various biochemical pathways.

Result of Action

Some pyrazolo-pyridine derivatives have shown significant inhibitory activity in certain biological assays . The exact effects would depend on the specific targets and pathways that the compound interacts with.

properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-6-9-5-3-7-8-4(1)5/h1-3H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEPLWZDUIIAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC2=C1NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolopyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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